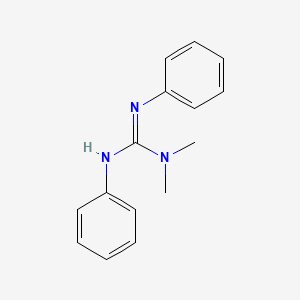
3,7-Dimethylocta-1,6-diene-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylocta-1,6-diene-3,5-diol is an organic compound with the molecular formula C10H18O2. It is a type of diol, meaning it contains two hydroxyl groups (-OH). This compound is part of the broader class of terpenoids, which are naturally occurring organic chemicals derived from five-carbon isoprene units. Terpenoids are known for their diverse structures and functions, often found in essential oils and resins of plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-diene-3,5-diol can be achieved through various methods. One common synthetic route involves the rearrangement of chiral 2,3-epoxy alcohols. For instance, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol can be performed using a system of triphenylphosphine (Ph3P), pyridine, iodine (I2), and water (H2O) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylocta-1,6-diene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylocta-1,6-diene-3,5-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylocta-1,6-diene-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethylocta-1,6-diene-3,5-diol can be compared with other similar compounds, such as:
3,7-Dimethylocta-1,5-dien-3,7-diol (Terpenediol I): Another diol with similar structural features but different positions of the double bonds and hydroxyl groups.
2,6-Dimethylocta-1,7-diene-3,6-diol: A compound with a similar carbon skeleton but different positions of the double bonds and hydroxyl groups.
Geraniol: A monoterpenoid alcohol with a similar carbon skeleton but only one hydroxyl group.
The uniqueness of this compound lies in its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75654-19-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-diene-3,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5-6,9,11-12H,1,7H2,2-4H3 |
InChI-Schlüssel |
QHPOKHQEHXNNFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(CC(C)(C=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


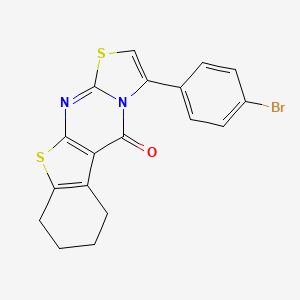
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
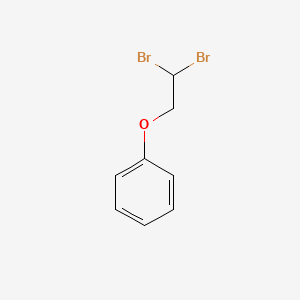
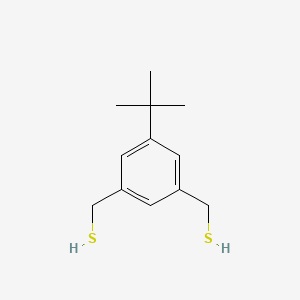

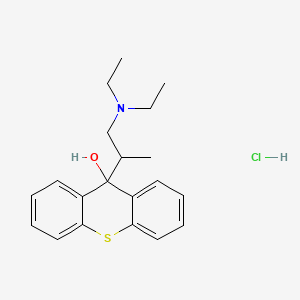
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

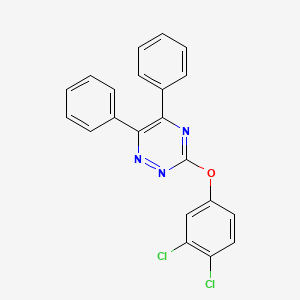
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)


![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
